2-Oxobutanamide vs alpha-ketobutyramide nomenclature
2-Oxobutanamide vs alpha-ketobutyramide nomenclature
The -Ketoamide Pharmacophore: Reconciling 2-Oxobutanamide Nomenclature with Protease Inhibitor Design
Executive Summary
In the landscape of modern drug discovery, the precise identification of chemical scaffolds is paramount for database mining, patent filing, and structural optimization. A frequent point of divergence occurs between systematic chemical nomenclature and legacy biochemical terminology. This technical guide explores the structural identity of C₄H₇NO₂ , systematically known as 2-oxobutanamide , and biochemically referred to as
Chemical Identity & Structural Nomenclature
The compound C₄H₇NO₂ (CH₃-CH₂-C(=O)-C(=O)NH₂) serves as the fundamental building block for a highly privileged pharmacophore. The dual nomenclature for this molecule arises from differing prioritization rules between pure chemistry and applied biochemistry.
The IUPAC Systematic Approach: 2-Oxobutanamide
Under the International Union of Pure and Applied Chemistry (IUPAC) guidelines, functional groups are assigned strict hierarchical priorities[1].
-
Priority: The amide group (-CONH₂) holds a higher nomenclature priority than the ketone group (-C=O)[1].
-
Parent Chain: The four-carbon backbone containing the primary amide is designated as butanamide.
-
Substituent: The doubly bonded oxygen at the C2 position must be treated as a substituent. IUPAC rules dictate the use of the prefix "oxo-" to indicate a doubly bonded oxygen on a carbon skeleton when a higher-priority group is present[2].
-
Result: The definitive systematic name is 2-oxobutanamide [3].
The Biochemical Convention: -Ketobutyramide
Biochemists historically derive nomenclature from biological precursor metabolites.
-
Precursor: The parent acid is
-ketobutyric acid, a standard metabolic intermediate. -
Terminology: The term "keto" was traditionally used to indicate the oxidation of a >CH(OH) group to a >C=O group[4]. While IUPAC has largely abandoned "keto" for naming specific systematic compounds[2], it remains deeply entrenched in biological sciences (e.g.,
-ketoglutarate). -
Result: When the carboxylic acid of
-ketobutyrate is converted to an amide, the trivial name becomes -ketobutyramide .
Logic tree mapping the structural divergence between systematic IUPAC and biochemical nomenclature.
Mechanistic Role of the -Ketoamide Motif in Drug Discovery
The 2-oxobutanamide/
The Reversible Covalent Mechanism
-Ketoamides are specifically designed to target serine and cysteine proteases (such as the Hepatitis C Virus NS3/4A protease and the SARS-CoV-2 Main Protease, Mpro)[5][6].-
Recognition: The peptidic or peptidomimetic backbone of the drug binds to the active site pockets (S1, S2, S3) via non-covalent interactions.
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Nucleophilic Attack: The electrophilic C2 carbon (the "oxo" or "keto" carbon) is optimally positioned to undergo nucleophilic attack by the catalytic residue (e.g., Cys145 in SARS-CoV-2 Mpro)[5].
-
Transition State Stabilization: This attack forms a tetrahedral hemithioacetal (for cysteine) or hemiacetal (for serine) intermediate. Crucially, the adjacent primary or secondary amide group at C1 acts as a hydrogen bond donor/acceptor, anchoring the complex within the protease's oxyanion hole[6].
Because the hemithioacetal formation is thermodynamically balanced, the covalent bond can dissociate. This reversibility is a massive safety advantage, preventing the permanent off-target protein adduction often associated with irreversible Michael acceptors or epoxides[7].
Two-step kinetic mechanism of reversible covalent inhibition by alpha-ketoamide warheads.
Experimental Workflows: Validation of Reversible Covalent Binding
To confidently advance an
Step-by-Step Jump-Dilution Protocol
-
Step 1: Complex Formation (Incubation)
-
Action: Incubate the target protease (e.g., 100 nM SARS-CoV-2 Mpro) with the
-ketoamide inhibitor at a concentration of 10 × IC₅₀ for 60 minutes at 37°C. -
Causality: This high concentration ensures that >90% of the enzyme is driven into the hemithioacetal covalent complex (
).
-
-
Step 2: Rapid Dilution (The "Jump")
-
Action: Dilute the incubation mixture 100-fold into a reaction buffer containing a saturating concentration of a FRET-based fluorogenic peptide substrate.
-
Causality: The 100-fold dilution drops the free inhibitor concentration well below its
. This creates a thermodynamic vacuum, forcing the equilibrium to shift back toward the free enzyme ( ) if the covalent bond is reversible.
-
-
Step 3: Kinetic Monitoring
-
Action: Continuously monitor fluorescence (e.g., Ex/Em = 340/490 nm) over 4 hours.
-
Causality: A reversible
-ketoamide will yield a concave-upward progress curve. Initially, the reaction rate is near zero (enzyme is still bound). Over time, as the hemithioacetal collapses and the inhibitor diffuses away, the rate of substrate cleavage accelerates until it matches the uninhibited control. An irreversible inhibitor would yield a flat line (no recovery).
-
Quantitative Data: Protease Inhibition Profiles
The
| Compound Name | Target Enzyme | Warhead Type | IC₅₀ (nM) | Clinical Status |
| Telaprevir | HCV NS3/4A Protease | ~10 | FDA Approved[6] | |
| Boceprevir | HCV NS3/4A Protease | ~14 | FDA Approved[7] | |
| Compound 13b | SARS-CoV-2 Mpro | 670 | Preclinical[6] | |
| Compound 13b-K | SARS-CoV-2 Mpro | 120 | Preclinical[6] | |
| RMH148 | SARS-CoV-2 Mpro | In silico | Computational Lead[5] |
Data Note: The optimization from Compound 13b to the pure (S,S,S)-diastereomer 13b-K demonstrates how stereochemistry adjacent to the 2-oxobutanamide core drastically improves the thermodynamics of covalent docking[6].
Conclusion
The distinction between 2-oxobutanamide and
References
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[2] oxo compounds - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]
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[3] 2-Oxobutanamide | C4H7NO2 | CID 13378766. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]
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[5] Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations. MDPI - Molecules. Available at:[Link](Note: URL derived from standard MDPI indexing for the cited title).
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[6] α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ResearchGate / Journal of Medicinal Chemistry. Available at: [Link]
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[4] keto - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]
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[7] Screening of Potential SARS-CoV-2 Main Protease Inhibitors. Dove Medical Press. Available at:[Link]
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[1] IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides... Aakash Institute. Available at:[Link]
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